molecular formula C8H7ClN2O3S2 B6146759 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride CAS No. 1146930-09-7

2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride

Cat. No.: B6146759
CAS No.: 1146930-09-7
M. Wt: 278.7
InChI Key:
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Description

2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives, including 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride, typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base or under microwave irradiation to promote the cyclization process .

Industrial Production Methods

Industrial production of thiazolopyrimidine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines and alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced thiazolopyrimidine compounds, and various substituted derivatives depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride include other thiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group. This unique structure imparts distinct chemical reactivity and biological activity compared to other thiazolopyrimidine derivatives .

Properties

CAS No.

1146930-09-7

Molecular Formula

C8H7ClN2O3S2

Molecular Weight

278.7

Purity

95

Origin of Product

United States

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